molecular formula C6H9BrN4O2 B12360044 8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

Cat. No.: B12360044
M. Wt: 249.07 g/mol
InChI Key: DHRJCVBDVVSKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8-position of the xanthine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted xanthine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other xanthine derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the xanthine core play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H9BrN4O2

Molecular Weight

249.07 g/mol

IUPAC Name

8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

InChI

InChI=1S/C6H9BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h2-3,5,8-9H,1H3,(H,10,12,13)

InChI Key

DHRJCVBDVVSKKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)NC(N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.